An In-Depth Technical Guide to H-Lys-OMe·2HCl: Core Properties and Applications
An In-Depth Technical Guide to H-Lys-OMe·2HCl: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
H-L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe·2HCl) is a pivotal derivative of the essential amino acid L-lysine, widely utilized as a fundamental building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This technical guide provides a comprehensive overview of its core properties, including detailed physical and chemical characteristics, spectroscopic data, and established experimental protocols for its application.
Core Properties
H-Lys-OMe·2HCl is a white to off-white crystalline powder. The presence of the methyl ester serves as a protecting group for the carboxylic acid functionality of lysine (B10760008), while the dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.
Physicochemical Properties
The fundamental physicochemical properties of H-Lys-OMe·2HCl are summarized in the table below, compiled from various chemical suppliers. These values represent typical specifications and may vary slightly between different commercial sources.
| Property | Value | References |
| Chemical Formula | C₇H₁₆N₂O₂·2HCl | [1][2] |
| Molecular Weight | 233.14 g/mol | [1][2] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 192 - 197 °C | [1] |
| Solubility | Highly soluble in water | [1] |
| Optical Rotation | +13° to +19° ([α]²⁰/D, c=5 in H₂O) | [1][2] |
| Purity | Typically >98% | [1][2] |
| Hygroscopicity | Hygroscopic | [1] |
Chemical Structure
The chemical structure of H-L-Lysine methyl ester dihydrochloride features a chiral center at the alpha-carbon, the L-configuration being the naturally occurring and most commonly used form in peptide synthesis. The primary epsilon-amino group and the alpha-amino group are both protonated in the dihydrochloride salt.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the verification of the identity and purity of H-Lys-OMe·2HCl. Below are the expected spectroscopic data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (D₂O): The proton NMR spectrum of H-Lys-OMe·2HCl in deuterium (B1214612) oxide would exhibit characteristic signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and ester groups.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.1 | Triplet | α-CH |
| ~3.8 | Singlet | -OCH₃ |
| ~3.0 | Triplet | ε-CH₂ |
| ~1.9 | Multiplet | β-CH₂ |
| ~1.7 | Multiplet | δ-CH₂ |
| ~1.5 | Multiplet | γ-CH₂ |
¹³C NMR (D₂O): The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~171 | C=O (ester) |
| ~55 | α-CH |
| ~53 | -OCH₃ |
| ~40 | ε-CH₂ |
| ~31 | β-CH₂ |
| ~28 | δ-CH₂ |
| ~23 | γ-CH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of H-Lys-OMe·2HCl reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2800 (broad) | N-H stretching (amine hydrochlorides), C-H stretching |
| ~1740 | C=O stretching (ester) |
| ~1580 | N-H bending (amines) |
| ~1250 | C-O stretching (ester) |
Experimental Protocols
H-Lys-OMe·2HCl is a versatile reagent primarily used in peptide synthesis. Its application spans both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, H-Lys-OMe·2HCl can be utilized as the initial amino acid to be coupled to a resin, or it can be incorporated within a peptide sequence. The methyl ester of the C-terminus is typically cleaved during the final deprotection and cleavage from the resin.
Protocol for Coupling of an N-Fmoc Protected Amino Acid to H-Lys-OMe·2HCl on a Solid Support (e.g., Rink Amide Resin):
This protocol assumes the desired peptide has H-Lys-OMe at the C-terminus, which is then elongated. For this to be practical, the lysine derivative would first need its alpha-amino group protected (e.g., with Fmoc) and then be coupled to the resin. A more common scenario is coupling a protected lysine to a growing peptide chain. However, to illustrate the reactivity of the free amino groups, a hypothetical coupling to a resin-bound H-Lys-OMe is described.
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Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
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Deprotection of Resin (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to deprotect the amine group. Wash the resin thoroughly with DMF.
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Activation of the Incoming Amino Acid: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to neutralize the dihydrochloride salt of the resin-bound lysine and facilitate the coupling reaction.
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Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
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Washing: Wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
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Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellowish) indicates the absence of free primary amines and thus a complete reaction.
Solution-Phase Peptide Synthesis (LPPS)
In solution-phase synthesis, H-Lys-OMe·2HCl is a valuable starting material where the methyl ester provides temporary protection of the C-terminus.
Protocol for Coupling of Boc-Gly-OH with H-Lys-OMe·2HCl:
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Reactant Preparation: Dissolve H-Lys-OMe·2HCl (1 equivalent) and Boc-Gly-OH (1.1 equivalents) in a suitable aprotic solvent such as DMF or DCM.
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Neutralization: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.2 equivalents), to the reaction mixture to neutralize the dihydrochloride and the carboxylic acid.
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Coupling Agent Addition: Add a coupling agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) along with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) to suppress racemization and improve coupling efficiency. The reaction is typically cooled in an ice bath before the addition of DCC to control the exothermic reaction.
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Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
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Work-up: The dicyclohexylurea (DCU) byproduct, which is insoluble in DCM, can be removed by filtration. The filtrate is then typically washed successively with a weak acid (e.g., 1N HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃) to remove excess unreacted acid and HOBt, and brine.
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Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting product, Boc-Gly-Lys-OMe, can be further purified by column chromatography.
Safety and Handling
H-Lys-OMe·2HCl is an irritant to the skin, eyes, and respiratory system.[1] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry, and inert atmosphere.[1]
Applications
The primary application of H-Lys-OMe·2HCl is as a precursor in the synthesis of peptides and peptidomimetics.[1] The presence of the reactive epsilon-amino group allows for side-chain modifications, such as pegylation, biotinylation, or the attachment of fluorescent labels. It is also used in the synthesis of various pharmaceutical compounds and as an intermediate in the production of specialty chemicals.[1]
Conclusion
H-L-Lysine methyl ester dihydrochloride is a cornerstone reagent for researchers and professionals in the fields of peptide chemistry and drug discovery. Its well-defined properties, commercial availability in high purity, and versatility in both solid-phase and solution-phase synthesis make it an indispensable tool. A thorough understanding of its characteristics and handling requirements, as outlined in this guide, is paramount for its successful and safe application in the laboratory.
